![molecular formula C10H16ClNO B3078246 2-[(2-Methylbenzyl)amino]ethanol hydrochloride CAS No. 1050076-16-8](/img/structure/B3078246.png)

2-[(2-Methylbenzyl)amino]ethanol hydrochloride

Vue d'ensemble

Description

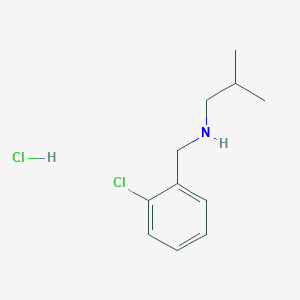

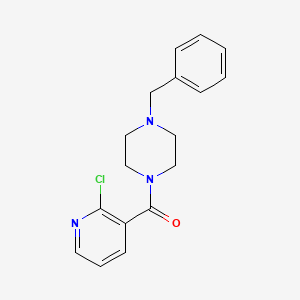

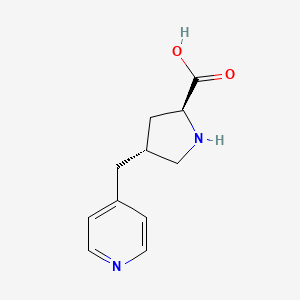

“2-[(2-Methylbenzyl)amino]ethanol hydrochloride” is a chemical compound with the molecular formula C10H16ClNO . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “2-[(2-Methylbenzyl)amino]ethanol hydrochloride” consists of a benzyl group (a benzene ring attached to a CH2 group), a methyl group (CH3) attached to the benzyl group, an amino group (NH2), and an ethanol group (CH2CH2OH) attached to the amino group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.69 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the sources I found .Applications De Recherche Scientifique

Ethanol's Role in Biological Systems

Ethanol's biological actions are mediated through multiple receptors, including ion channels sensitive to pharmacologically relevant concentrations. These ion channels constitute a heterogeneous set, sharing the property that their gating is regulated by ligands. Ethanol's modulation of receptor desensitization plays a significant role in its pharmacology and effects in the body, with implications for understanding ethanol's acute drug action on receptor function (Dopico & Lovinger, 2009).

Ethanol and Hydrogen Production

The reforming of bio-ethanol provides a promising method for hydrogen production from renewable resources, highlighting the crucial role of catalysts in ethanol reforming towards hydrogen production. This application of ethanol in sustainable energy production emphasizes the importance of selecting proper catalyst support to enhance the activity and stability of catalysts, potentially contributing to future fuel cell applications (Ni, Leung, & Leung, 2007).

Ethanol's Environmental Impacts

The transport and fate of ethanol in groundwater contaminated by gasohol spills have been studied to understand the impact of ethanol as a gasoline component on the environment. Ethanol can increase BTEX plume lengths by inhibiting BTEX biodegradation and possibly decreasing sorption-related retardation, illustrating the need for comprehensive environmental impact assessments when incorporating ethanol into gasoline (Powers et al., 2001).

Propriétés

IUPAC Name |

2-[(2-methylphenyl)methylamino]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-9-4-2-3-5-10(9)8-11-6-7-12;/h2-5,11-12H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVUHKWTEXGSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methylbenzyl)amino]ethanol hydrochloride | |

CAS RN |

1050076-16-8 | |

| Record name | Ethanol, 2-[[(2-methylphenyl)methyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050076-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078179.png)

![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)

![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B3078193.png)

![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine](/img/structure/B3078217.png)

amine hydrochloride](/img/structure/B3078229.png)